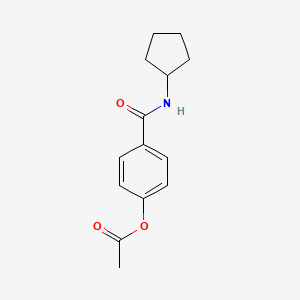
4-(Cyclopentylcarbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylcarbamoyl)phenyl acetate is an organic compound that features a phenyl ring substituted with a cyclopentylcarbamoyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylcarbamoyl)phenyl acetate typically involves the esterification of 4-(Cyclopentylcarbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylcarbamoyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(Cyclopentylcarbamoyl)phenol and acetic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: 4-(Cyclopentylcarbamoyl)phenol and acetic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclopentylcarbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets. The cyclopentylcarbamoyl group can form hydrogen bonds with biological macromolecules, while the phenyl acetate moiety may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in similar applications but lacks the cyclopentylcarbamoyl group.
4-(Acetylamino)phenyl acetate: Another ester with an acetylamino group, used in pharmaceutical applications.
Uniqueness
4-(Cyclopentylcarbamoyl)phenyl acetate is unique due to the presence of the cyclopentylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[4-(cyclopentylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C14H17NO3/c1-10(16)18-13-8-6-11(7-9-13)14(17)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17) |
InChI Key |
CPEWONPRIWXIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















